molecular formula C7H14N4O B13620969 1-Amino-1-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)propan-2-ol

1-Amino-1-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)propan-2-ol

Cat. No.: B13620969
M. Wt: 170.21 g/mol
InChI Key: NHTVOLBEYXYANW-UHFFFAOYSA-N
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Description

1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Mechanism of Action

The mechanism of action of 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can inhibit the activity of enzymes or receptors, leading to the desired biological effects. The compound’s mechanism of action is often studied using molecular docking and other computational techniques to understand its binding modes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

1-amino-1-(4,5-dimethyl-1,2,4-triazol-3-yl)propan-2-ol

InChI

InChI=1S/C7H14N4O/c1-4(12)6(8)7-10-9-5(2)11(7)3/h4,6,12H,8H2,1-3H3

InChI Key

NHTVOLBEYXYANW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(C(C)O)N

Origin of Product

United States

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